2-{7-chloro-6-methyl-10-oxo-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridin-2-yl}-N-[4-(propan-2-yl)phenyl]acetamide 2-{7-chloro-6-methyl-10-oxo-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridin-2-yl}-N-[4-(propan-2-yl)phenyl]acetamide
Brand Name: Vulcanchem
CAS No.: 1251706-13-4
VCID: VC6799842
InChI: InChI=1S/C24H26ClN3O2/c1-14(2)16-4-6-17(7-5-16)26-22(29)13-28-11-10-21-19(12-28)24(30)18-8-9-20(25)15(3)23(18)27-21/h4-9,14H,10-13H2,1-3H3,(H,26,29)(H,27,30)
SMILES: CC1=C(C=CC2=C1NC3=C(C2=O)CN(CC3)CC(=O)NC4=CC=C(C=C4)C(C)C)Cl
Molecular Formula: C24H26ClN3O2
Molecular Weight: 423.94

2-{7-chloro-6-methyl-10-oxo-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridin-2-yl}-N-[4-(propan-2-yl)phenyl]acetamide

CAS No.: 1251706-13-4

Cat. No.: VC6799842

Molecular Formula: C24H26ClN3O2

Molecular Weight: 423.94

* For research use only. Not for human or veterinary use.

2-{7-chloro-6-methyl-10-oxo-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridin-2-yl}-N-[4-(propan-2-yl)phenyl]acetamide - 1251706-13-4

Specification

CAS No. 1251706-13-4
Molecular Formula C24H26ClN3O2
Molecular Weight 423.94
IUPAC Name 2-(7-chloro-6-methyl-10-oxo-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-2-yl)-N-(4-propan-2-ylphenyl)acetamide
Standard InChI InChI=1S/C24H26ClN3O2/c1-14(2)16-4-6-17(7-5-16)26-22(29)13-28-11-10-21-19(12-28)24(30)18-8-9-20(25)15(3)23(18)27-21/h4-9,14H,10-13H2,1-3H3,(H,26,29)(H,27,30)
Standard InChI Key IPVIJBLLNNHULD-UHFFFAOYSA-N
SMILES CC1=C(C=CC2=C1NC3=C(C2=O)CN(CC3)CC(=O)NC4=CC=C(C=C4)C(C)C)Cl

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound features a benzo[b] naphthyridine core, a bicyclic heteroaromatic system fused with a benzene ring. Key substituents include:

  • A 7-chloro-6-methyl-10-oxo moiety on the naphthyridine ring.

  • An acetamide group at the 2-position, linked to a 4-isopropylphenyl side chain.

The IUPAC name, 2-(7-chloro-6-methyl-10-oxo-1,3,4,5-tetrahydrobenzo[b][1, naphthyridin-2-yl)-N-(4-propan-2-ylphenyl)acetamide, reflects this topology.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC<sub>24</sub>H<sub>26</sub>ClN<sub>3</sub>O<sub>2</sub>
Molecular Weight423.94 g/mol
SMILESCC1=C(C=CC2=C1NC3=C(C2=O)CN(CC3)CC(=O)NC4=CC=C(C=C4)C(C)C)Cl
InChIKeyIPVIJBLLNNHULD-UHFFFAOYSA-N

Synthesis and Characterization

Synthetic Pathways

While explicit details for this compound are scarce, analogous naphthyridine syntheses suggest multi-step strategies:

  • Core Construction: Palladium-catalyzed coupling-annulation reactions, as demonstrated for benzo[b] naphthyridines using 2-chloroquinoline-3-carbonitriles .

  • Substituent Introduction:

    • Chlorination at C7 via electrophilic substitution.

    • Methylation at C6 using methylating agents (e.g., CH<sub>3</sub>I).

    • Acetamide side chain incorporation through peptide coupling, as seen in related antifolate syntheses .

Analytical Validation

  • Spectroscopy: Predicted <sup>1</sup>H NMR signals include aromatic protons (δ 6.5–8.5 ppm), isopropyl methyl groups (δ 1.2–1.4 ppm), and acetamide carbonyl (δ ~170 ppm in <sup>13</sup>C NMR) .

  • Crystallography: No published data exists, but molecular modeling (e.g., SYBYL) could predict interactions with biological targets .

Physicochemical Properties

Solubility and Lipophilicity

  • logP: Estimated at ~4.2 (analogous to triazole-containing acetamides ), indicating moderate lipophilicity.

  • Hydrogen Bonding: 2 H-bond donors (amide NH, naphthyridine NH) and 5 acceptors, suggesting moderate solubility in polar solvents.

Table 2: Predicted Physicochemical Parameters

ParameterValueMethod/Source
Polar Surface Area~55.6 ŲCalculated from SMILES
logD (pH 7.4)~3.0Extrapolated from

Biological Activity and Mechanisms

Selectivity Considerations

  • Substituent Effects: The 4-isopropylphenyl group may enhance selectivity over pemetrexed (lacking bulky C6 substituents) .

  • Polyglutamylation Resistance: Unlike classical antifolates, the acetamide linkage likely prevents polyglutamylation, reducing off-target effects .

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